N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

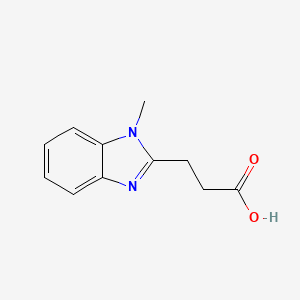

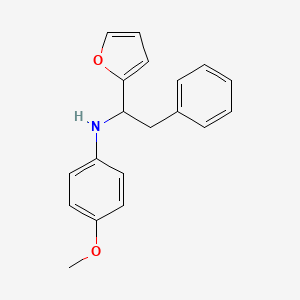

“N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine” is a chemical compound used for proteomics research . It has a molecular weight of 268.35 and a molecular formula of C14H24N2O3 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H24N2O3 . This indicates that it contains 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical and Chemical Properties Analysis

This compound has a molecular weight of 268.35 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique

Molecular Interactions in Atmospheric Chemistry

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine has been studied for its molecular interactions, particularly in atmospheric chemistry. Research by Elm et al. (2016) investigates the interaction between methyl-substituted N,N,N',N'-ethylenediamines, including propane-1,3-diamine, and sulfuric acid. This study, using computational methods, finds that the formation of complexes between sulfuric acid and these diamines offers similar or more favorable reaction free energies than dimethylamine, indicating potential significance in atmospheric processes like particle formation (Elm, Jen, Kurtén, & Vehkamäki, 2016).

Synthetic Chemistry and Material Science

The compound has been explored in the field of synthetic chemistry and material science. For instance, a study by Faghihi et al. (2010) discusses the synthesis and thermal properties of new aromatic poly(ester-imide)s, which include moieties of 1,3-bis[4-aminophenoxy]propane, a related compound. These polymers, characterized by various analytical techniques, show promising thermal properties and solubility in organic solvents (Faghihi, Shabanian, & Emamdadi, 2010).

Corrosion Inhibition in Industrial Applications

Louadi et al. (2017) conducted studies on corrosion inhibition, particularly looking at derivatives such as N,N,N,N-tetrakis((3,5-dimethyl-1Hpyrazol-1-yl)methyl)propane-1,3-diamine for mild steel in acidic conditions. The research suggests these derivatives are effective corrosion inhibitors, contributing to the understanding of corrosion processes and prevention in industrial settings (Louadi et al., 2017).

Electrochemical and Chemical Research

In electrochemical and chemical research, the study of diamines, including N,N-dimethyl-1,3-propanediamine, has been significant. Fuchigami et al. (1980) explored the electrochemical generation of unstable nitrogen species from cyclic and open-chain diamines, providing insights into the electrochemical behavior and potential applications of such compounds (Fuchigami, Iwaoka, Nonaka, & Sekine, 1980).

Safety and Hazards

Propriétés

IUPAC Name |

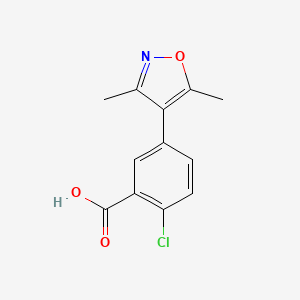

N',N'-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-17(2)8-6-7-16-11-12-9-13(18-3)15(20-5)14(10-12)19-4/h9-10,16H,6-8,11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQSXXIWIFDWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)

![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)